molecular formula C17H9F7O B6312106 1-(3-Oxy-1,1-biphenyl)-2,3,3,4,4,5,5-heptafluorocyclopent-1-ene CAS No. 1357623-87-0

1-(3-Oxy-1,1-biphenyl)-2,3,3,4,4,5,5-heptafluorocyclopent-1-ene

Cat. No.: B6312106
CAS No.: 1357623-87-0
M. Wt: 362.24 g/mol
InChI Key: NSCVKAUUHOFPMG-UHFFFAOYSA-N
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Description

1-(3-Oxy-1,1-biphenyl)-2,3,3,4,4,5,5-heptafluorocyclopent-1-ene is a complex organic compound characterized by its unique structure, which includes a biphenyl group and a heptafluorocyclopentene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Oxy-1,1-biphenyl)-2,3,3,4,4,5,5-heptafluorocyclopent-1-ene typically involves multiple steps:

    Formation of the Biphenyl Group: The biphenyl group can be synthesized through a Suzuki coupling reaction, where a halogenated benzene reacts with a boronic acid derivative in the presence of a palladium catalyst.

    Introduction of the Heptafluorocyclopentene Ring: The heptafluorocyclopentene ring can be introduced via a cycloaddition reaction, where a suitable diene reacts with a fluorinated alkene under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

1-(3-Oxy-1,1-biphenyl)-2,3,3,4,4,5,5-heptafluorocyclopent-1-ene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogenating agents, nucleophiles, electrophiles

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols, alkanes

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

1-(3-Oxy-1,1-biphenyl)-2,3,3,4,4,5,5-heptafluorocyclopent-1-ene has several scientific research applications:

    Materials Science: The compound can be used in the development of advanced materials, such as liquid crystals and organic semiconductors, due to its unique electronic properties.

    Organic Chemistry: It serves as a building block for the synthesis of more complex molecules, enabling the study of reaction mechanisms and the development of new synthetic methodologies.

    Biology and Medicine: The compound’s derivatives may exhibit biological activity, making it a potential candidate for drug discovery and development.

    Industry: It can be used in the production of specialty chemicals and polymers with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-Oxy-1,1-biphenyl)-2,3,3,4,4,5,5-heptafluorocyclopent-1-ene depends on its specific application:

    Materials Science: The compound’s electronic properties allow it to interact with other molecules and materials, influencing their behavior and performance.

    Organic Chemistry: It can act as a reactive intermediate in various chemical reactions, facilitating the formation of new bonds and structures.

    Biology and Medicine: If the compound or its derivatives exhibit biological activity, they may interact with specific molecular targets, such as enzymes or receptors, modulating their function and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Hydroxy-1,1-biphenyl)-2,3,3,4,4,5,5-heptafluorocyclopent-1-ene
  • 1-(3-Methoxy-1,1-biphenyl)-2,3,3,4,4,5,5-heptafluorocyclopent-1-ene
  • 1-(3-Amino-1,1-biphenyl)-2,3,3,4,4,5,5-heptafluorocyclopent-1-ene

Uniqueness

1-(3-Oxy-1,1-biphenyl)-2,3,3,4,4,5,5-heptafluorocyclopent-1-ene is unique due to the presence of the oxy group on the biphenyl moiety and the heptafluorocyclopentene ring. This combination imparts distinct electronic and steric properties, making it valuable for specific applications in materials science and organic synthesis.

Properties

IUPAC Name

1-(2,3,3,4,4,5,5-heptafluorocyclopenten-1-yl)oxy-3-phenylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H9F7O/c18-13-14(16(21,22)17(23,24)15(13,19)20)25-12-8-4-7-11(9-12)10-5-2-1-3-6-10/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSCVKAUUHOFPMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC=C2)OC3=C(C(C(C3(F)F)(F)F)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H9F7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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